![molecular formula C21H26N4O6S2 B2425612 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide CAS No. 851978-53-5](/img/structure/B2425612.png)
4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide
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Overview
Description
This compound is a derivative of benzo[d]thiazol . It is a complex organic molecule with a molecular formula of C21H26N4O6S2 and a molecular weight of 494.58. It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Thiazoles are important heterocyclics exhibiting various biological activities . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using various techniques such as 1H-NMR, 13C-NMR, IR, and mass spectrometry .Scientific Research Applications
Photodynamic Therapy and Photosensitizer Properties
- Photodynamic Therapy: The compound has been found to be potentially useful in photodynamic therapy, particularly for the treatment of cancer. A related compound, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrated high singlet oxygen quantum yield, which is significant for Type II photosensitizers in cancer treatment using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Anticancer Potential: Various benzenesulfonamide derivatives have shown promising results in inhibiting cancer cell growth. For example, aminothiazole-paeonol derivatives displayed high anticancer potential against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
- Enzyme Inhibition: Some benzenesulfonamide compounds have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme linked to cancer pathways (Röver et al., 1997).
Antibacterial and Antifungal Properties
- Antimicrobial Screening: Compounds incorporating the thiazole ring, similar to the compound , have been explored for their antimicrobial properties. These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).
- Antibacterial Activity: Some benzenesulfonamides have been reported to possess significant antibacterial activity against various bacterial strains (Thiyagarajan et al., 2015).
Other Applications
- DNA Binding and Cleavage: Certain copper(II)-sulfonamide complexes have shown the ability to bind and cleave DNA, which is relevant for the development of anticancer drugs (González-Álvarez et al., 2013).
- Tautomerism Studies: The structural analysis of certain benzenesulfonamide derivatives has contributed to the understanding of tautomerism, a chemical reaction that affects molecular structure (Beuchet et al., 1999).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
The interaction could involve binding to the active site of an enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
These could include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal signaling, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability.
Result of Action
Based on the known biological activities of thiazole derivatives, the effects could include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, neuroprotection, and cytotoxic effects on tumor cells .
properties
IUPAC Name |
4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S2/c1-29-13-11-25(12-14-30-2)33(27,28)16-9-7-15(8-10-16)20(26)23-24-21-22-19-17(31-3)5-4-6-18(19)32-21/h4-10H,11-14H2,1-3H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIOQEQZQCPNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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